molecular formula C26H24N6 B11236658 N~4~-(4-methylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(4-methylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11236658
M. Wt: 420.5 g/mol
InChI Key: NLNQPGXRYNUCDY-UHFFFAOYSA-N
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Description

N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound belonging to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by its unique bicyclic structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

The synthesis of N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine. Industrial production methods may employ more efficient and scalable processes, such as continuous flow synthesis, to meet the demand for this compound in pharmaceutical applications .

Chemical Reactions Analysis

N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens or alkyl groups are introduced using reagents such as alkyl halides or Grignard reagents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown promise as an inhibitor of enzymes such as kinases, making it a potential candidate for drug development.

    Medicine: Research indicates its potential use in treating diseases like cancer and inflammatory disorders due to its ability to modulate specific biological pathways.

    Industry: It is used in the development of advanced materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of cell proliferation in cancer cells or the reduction of inflammation in certain disorders .

Comparison with Similar Compounds

N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can be compared with other similar compounds, such as:

The uniqueness of N4-(4-METHYLPHENYL)-1-PHENYL-N6-(2-PHENYLETHYL)-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H24N6

Molecular Weight

420.5 g/mol

IUPAC Name

4-N-(4-methylphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C26H24N6/c1-19-12-14-21(15-13-19)29-24-23-18-28-32(22-10-6-3-7-11-22)25(23)31-26(30-24)27-17-16-20-8-4-2-5-9-20/h2-15,18H,16-17H2,1H3,(H2,27,29,30,31)

InChI Key

NLNQPGXRYNUCDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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